(S)-Bicalutamide
Overview
Description
(S)-Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. It functions by inhibiting the action of androgens (male hormones) which can promote the growth of cancer cells in the prostate. The compound is the (S)-enantiomer of bicalutamide, which means it is one of two mirror-image forms of the molecule, specifically the one that is biologically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicalutamide involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted aniline with a chloroformate to form a carbamate.
Cyclization: The intermediate undergoes cyclization to form a benzothiazole ring.
Resolution: The racemic mixture of bicalutamide is then resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
High-yield reactions: Ensuring that each step of the synthesis has a high yield to maximize the amount of product obtained.
Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the (S)-enantiomer.
Cost-efficiency: Streamlining the process to reduce costs, including the use of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-Bicalutamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Bicalutamide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of anti-androgens and their chemical properties.
Biology: Employed in research on androgen receptor signaling pathways and their role in cell biology.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
(S)-Bicalutamide exerts its effects by binding to androgen receptors in prostate cancer cells, thereby blocking the action of androgens. This inhibition prevents the androgens from stimulating the growth of cancer cells. The molecular targets include the androgen receptor, and the pathways involved are those related to androgen receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.
Nilutamide: Similar in function to (S)-Bicalutamide but with different pharmacokinetic properties.
Enzalutamide: A newer anti-androgen with a higher affinity for the androgen receptor.
Uniqueness
This compound is unique due to its specific (S)-enantiomer form, which is more biologically active compared to its ®-enantiomer. This specificity allows for more effective inhibition of androgen receptors with potentially fewer side effects.
Properties
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861120 | |
Record name | (S)-Bicalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113299-38-0 | |
Record name | Bicalutamide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Bicalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BICALUTAMIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K39AN732 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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